Spectroscopic Data of 2,2'-Dimethylbiphenyl: An In-depth Technical Guide
Spectroscopic Data of 2,2'-Dimethylbiphenyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dimethylbiphenyl, a key aromatic hydrocarbon. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 2,2'-Dimethylbiphenyl were acquired in deuterated chloroform (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of 2,2'-Dimethylbiphenyl exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 - 7.15 | Multiplet | 8H | Aromatic Protons (H3, H4, H5, H6, H3', H4', H5', H6') |
| ~2.05 | Singlet | 6H | Methyl Protons (2-CH₃, 2'-CH₃) |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm relative to TMS.
| Chemical Shift (ppm) | Assignment |
| ~141.5 | C1, C1' |
| ~136.0 | C2, C2' |
| ~129.5 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~125.5 | Aromatic CH |
| ~19.5 | Methyl Carbons (2-CH₃, 2'-CH₃) |
Experimental Protocol for NMR Spectroscopy
Instrumentation: The NMR spectra were recorded on a 400 MHz spectrometer.[1]
Sample Preparation: A sample of 2,2'-Dimethylbiphenyl was dissolved in deuterated chloroform (CDCl₃). The concentration of the sample is typically in the range of 5-25 mg/0.5 mL of solvent.
¹H NMR Acquisition Parameters (Generalized):
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Solvent: CDCl₃
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Temperature: 298 K
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Number of Scans: 16-64
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Relaxation Delay: 1-5 seconds
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Pulse Width: ~10 µs (90° pulse)
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Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition Parameters (Generalized):
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Solvent: CDCl₃
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Temperature: 298 K
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Number of Scans: 1024-4096
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Relaxation Delay: 2-10 seconds
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Pulse Program: Standard proton-decoupled sequence
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Spectral Width: 0 to 220 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
The IR spectrum of 2,2'-Dimethylbiphenyl was obtained using an Attenuated Total Reflectance (ATR) technique with a neat sample.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium-Strong | Methyl C-H Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Bending |
| 770-730 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol for ATR-IR Spectroscopy
Instrumentation: The spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.[2]
Technique: Attenuated Total Reflectance (ATR) with a neat sample.[2]
Acquisition Parameters (Generalized):
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Crystal: Diamond or ZnSe
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Spectral Range: 4000-400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 16-32
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Background: A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Mass Spectrometry Data
The mass spectrum of 2,2'-Dimethylbiphenyl was obtained using Electron Ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 182 | High | [M]⁺ (Molecular Ion) |
| 167 | High | [M-CH₃]⁺ |
| 165 | Medium | [M-CH₃-H₂]⁺ or [C₁₃H₉]⁺ |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: The mass spectrum was likely acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Ionization Method: Electron Ionization (EI) at 70 eV.
GC Parameters (Generalized):
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Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate of 1 mL/min.
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Inlet Temperature: 250 °C.
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Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Parameters (Generalized):
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Ion Source Temperature: 230 °C.
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Mass Range: 40-400 amu.
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Scan Speed: 2 scans/second.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2,2'-Dimethylbiphenyl.
Caption: General workflow for spectroscopic analysis.
